2-Bromo-5-(methylsulfonyl)benzoic acid
Overview
Description
2-Bromo-5-(methylsulfonyl)benzoic acid (2B5MSA) is an organic compound derived from benzoic acid and bromine, and is a member of the sulfonyl halide family. It is a colorless, low melting solid and is soluble in organic solvents. 2B5MSA is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Pharmaceutical Intermediates
Compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid are key intermediates in the synthesis of a family of SGLT2 inhibitors for diabetes therapy . It’s possible that 2-Bromo-5-(methylsulfonyl)benzoic acid could serve a similar role in drug synthesis.
Ligand Synthesis
2-Bromobenzoic acid: is used in the synthesis of benzimidazolyl phosphine ligands . The compound may also be useful for synthesizing ligands with specific properties.
Bioremediation
Related compounds have been used in bioremediation efforts, such as immobilizing bacteria on sugarcane bagasse for soil decontamination . The subject compound might have potential in environmental cleanup processes.
Molecular Simulation
Programs like Amber and GROMACS use data from compounds to produce simulation visualizations . 2-Bromo-5-(methylsulfonyl)benzoic acid could be used in computational chemistry for modeling and simulation.
Organic Synthesis
Similar brominated benzoic acids are used in organic synthesis to create various derivatives . This suggests that the compound could be a precursor for synthesizing novel organic molecules.
properties
IUPAC Name |
2-bromo-5-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWZXIQYSSWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methanesulfonylbenzoic acid | |
CAS RN |
22361-59-7 | |
Record name | 2-bromo-5-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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